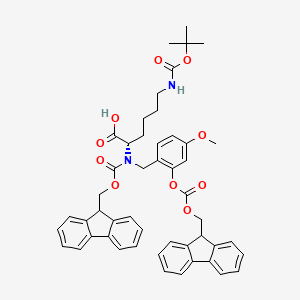

Fmoc-(fmochmb)lys(boc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-(fmochmb)lys(boc)-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it a valuable building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

科学研究应用

Fmoc-(fmochmb)lys(boc)-OH has a wide range of applications in scientific research:

Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Biomedical Applications:

Material Science: The self-assembling properties of Fmoc-derivatized peptides make them useful in the development of hydrogels and other biomaterials.

作用机制

Target of Action

Fmoc-(fmochmb)lys(boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are amino acids, specifically lysine residues, in peptide chains . The role of this compound is to protect these residues during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The compound this compound interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protector for the amino group of the amino acid, while the Boc group protects the side chain . These protections allow for the selective addition of amino acids in a stepwise manner to form the desired peptide sequence .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in various applications, including drug development, biological research, and the production of bioactive compounds .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions, while the Boc group requires acidic conditions for removal . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-(fmochmb)lys(boc)-OH involves several steps:

Reductive Benzylation and Methylation: The initial step involves the reductive benzylation and methylation of lysine to introduce the necessary functional groups.

Debenzylation and Boc Protection: This is followed by debenzylation through catalytic hydrogenolysis and subsequent protection with tert-butyloxycarbonyl (Boc) in a one-pot reaction.

Fmoc Protection:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the protecting groups are removed or replaced under specific conditions.

Deprotection Reactions: The removal of Fmoc and Boc groups is a common reaction, typically achieved using trifluoroacetic acid (TFA) or other acidic conditions.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for the removal of Boc protecting groups.

Piperidine: Commonly used for the removal of Fmoc groups.

Catalytic Hydrogenolysis: Used for debenzylation reactions.

Major Products Formed:

Deprotected Lysine Derivatives: The primary products formed after deprotection reactions are the lysine derivatives without the Fmoc and Boc groups.

相似化合物的比较

Fmoc-Lys(Boc)-OH: Another lysine derivative with similar protecting groups.

Fmoc-Orn(Boc)-OH: An ornithine derivative with Fmoc and Boc protecting groups.

Uniqueness: Fmoc-(fmochmb)lys(boc)-OH is unique due to the specific modifications on the lysine residue, which provide distinct reactivity and stability during peptide synthesis. Its ability to form stable intermediates and its compatibility with various peptide synthesis protocols make it a valuable compound in the field of synthetic chemistry .

生物活性

Fmoc-(fmochmb)lys(boc)-OH is a derivative of lysine, an essential amino acid, modified to enhance its utility in peptide synthesis. The compound incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group, which are commonly used in solid-phase peptide synthesis (SPPS). This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 166881-56-7

- Molecular Weight : 827 g/mol

- Molecular Formula : C₄₉H₅₀N₂O₁₀

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in the synthesis of peptides. Its structure allows for selective coupling reactions, making it a versatile reagent in SPPS. The high purity levels (HPLC ≥ 99.0% and enantiomeric purity ≥ 99.8%) ensure that it can be reliably used in complex peptide constructs .

The biological activity of this compound is closely related to its incorporation into peptides, which can exhibit various biological functions depending on the sequence and structure of the resulting peptide. Key mechanisms include:

- Enzyme Inhibition : Peptides synthesized with this compound have been shown to inhibit specific enzymes, which can be crucial in therapeutic applications.

- Membrane Interaction : Certain peptides containing this lysine derivative demonstrate enhanced membrane-binding capabilities, impacting their bioactivity in cellular environments .

- Antimicrobial Activity : Some studies suggest that peptides containing modified lysines exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies

- Peptide Analogues : Research involving analogues of ProTx-II, a venom-derived peptide, demonstrated that modifications with this compound improved binding affinity to sodium channels, enhancing their potential as pain therapeutics .

- Antimicrobial Peptides : A study explored the incorporation of this compound into antimicrobial peptides, revealing significant activity against Gram-positive bacteria while showing low toxicity to mammalian cells .

Data Table: Biological Activity Overview

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H50N2O10/c1-49(2,3)61-46(54)50-26-14-13-23-43(45(52)53)51(47(55)58-29-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41)28-31-24-25-32(57-4)27-44(31)60-48(56)59-30-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42/h5-12,15-22,24-25,27,41-43H,13-14,23,26,28-30H2,1-4H3,(H,50,54)(H,52,53)/t43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEJYVQFPXBQOZ-QLKFWGTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H50N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。